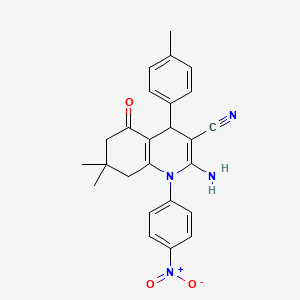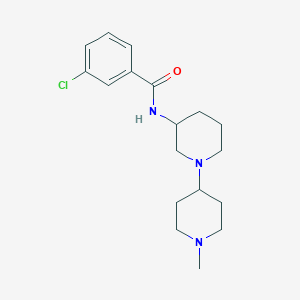![molecular formula C17H12N4O2 B4170045 2,6'-diamino-2'-oxo-1',2'-dihydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B4170045.png)
2,6'-diamino-2'-oxo-1',2'-dihydrospiro[chromene-4,3'-indole]-3-carbonitrile
Descripción general
Descripción
2,6'-diamino-2'-oxo-1',2'-dihydrospiro[chromene-4,3'-indole]-3-carbonitrile is a novel chemical compound that has attracted considerable attention from scientific researchers in recent years. The compound is a spirooxindole derivative, which has been shown to exhibit a range of biological activities.
Mecanismo De Acción
The mechanism of action of 2,6'-diamino-2'-oxo-1',2'-dihydrospiro[chromene-4,3'-indole]-3-carbonitrile is not fully understood. However, it is thought that the compound acts by inhibiting key enzymes or signaling pathways involved in cell proliferation, inflammation, and viral replication. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
2,6'-diamino-2'-oxo-1',2'-dihydrospiro[chromene-4,3'-indole]-3-carbonitrile has been shown to have a range of biochemical and physiological effects. The compound has been shown to inhibit the activity of key enzymes involved in cell proliferation, such as DNA topoisomerase II and cyclin-dependent kinases. Additionally, the compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Finally, the compound has been shown to inhibit the replication of a range of viruses, including HIV-1 and HCV.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The synthesis method of 2,6'-diamino-2'-oxo-1',2'-dihydrospiro[chromene-4,3'-indole]-3-carbonitrile is simple and efficient, making it an attractive option for researchers interested in exploring the biological activities of this compound. Additionally, the compound has been shown to exhibit a range of biological activities, making it a versatile tool for investigating various disease pathways. However, the compound is relatively new, and further research is needed to fully understand its mechanism of action and potential applications.
Direcciones Futuras
There are several future directions for research on 2,6'-diamino-2'-oxo-1',2'-dihydrospiro[chromene-4,3'-indole]-3-carbonitrile. First, further studies are needed to fully elucidate the mechanism of action of this compound. Second, additional studies are needed to explore the potential therapeutic applications of this compound, particularly in the treatment of cancer and viral infections. Finally, future research should focus on developing more efficient synthesis methods for this compound, which could enable larger-scale production and facilitate further studies.
Aplicaciones Científicas De Investigación
2,6'-diamino-2'-oxo-1',2'-dihydrospiro[chromene-4,3'-indole]-3-carbonitrile has been shown to exhibit a range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. The compound has been tested against a variety of cancer cell lines and has shown promising results in inhibiting cell proliferation and inducing apoptosis. Additionally, the compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Finally, the compound has been tested against a range of viruses and has been shown to inhibit their replication.
Propiedades
IUPAC Name |
2',6-diamino-2-oxospiro[1H-indole-3,4'-chromene]-3'-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2/c18-8-12-15(20)23-14-4-2-1-3-11(14)17(12)10-6-5-9(19)7-13(10)21-16(17)22/h1-7H,19-20H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFMWXXDCVPWNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3(C4=C(C=C(C=C4)N)NC3=O)C(=C(O2)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![diethyl 5-amino-2-methyl-7-(3-nitrophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B4169972.png)
![N-[1-(2-furylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-2-methoxybenzamide](/img/structure/B4169980.png)
![12-(3-nitrophenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B4169982.png)

![4-[(2-chlorobenzoyl)amino]-3-methylbenzoic acid](/img/structure/B4170001.png)


![ethyl 1-{N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B4170010.png)

![N-[4-(2-chlorophenoxy)phenyl]-2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)acetamide](/img/structure/B4170026.png)
![1-[(4-fluorophenyl)sulfonyl]-N-(3-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B4170029.png)
![3-[(4-biphenylylmethyl)amino]-1-propanol hydrochloride](/img/structure/B4170042.png)
![N-({6-[3-(trifluoromethyl)phenyl]pyridin-3-yl}methyl)acetamide](/img/structure/B4170055.png)
![N-{[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}pentanamide](/img/structure/B4170063.png)